molecular formula C27H20N2O6S B12677155 2'-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid CAS No. 160986-43-6

2'-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid

Cat. No.: B12677155
CAS No.: 160986-43-6
M. Wt: 500.5 g/mol
InChI Key: YJVZZPMHMCRGJL-UHFFFAOYSA-N
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Description

2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid is a complex organic compound with a molecular formula of C28H22N2O5S This compound is characterized by its intricate structure, which includes a benzamido group, a sulfonyl group, and a biphenyl carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an amine to form the benzamido group.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through the reaction of the benzamido compound with a sulfonyl chloride.

    Coupling with Biphenyl Carboxylic Acid: The final step involves the coupling of the benzamido-sulfonyl compound with biphenyl-2-carboxylic acid under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamido-sulfonyl derivatives.

Scientific Research Applications

2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid involves its interaction with specific molecular targets. The benzamido and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The biphenyl carboxylic acid moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phthalanilic acid, 4’- (acetylsulfamoyl)-
  • N1-Acetyl-N4-phthalylsulfanilamide
  • N- (o-Carboxybenzoyl)sulfacetamide

Uniqueness

Compared to similar compounds, 2’-(((4-((Benzamido)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzamido and sulfonyl groups, along with the biphenyl carboxylic acid moiety, allows for versatile applications in various fields.

Properties

CAS No.

160986-43-6

Molecular Formula

C27H20N2O6S

Molecular Weight

500.5 g/mol

IUPAC Name

2-[2-[[4-(benzoylsulfamoyl)phenyl]carbamoyl]phenyl]benzoic acid

InChI

InChI=1S/C27H20N2O6S/c30-25(18-8-2-1-3-9-18)29-36(34,35)20-16-14-19(15-17-20)28-26(31)23-12-6-4-10-21(23)22-11-5-7-13-24(22)27(32)33/h1-17H,(H,28,31)(H,29,30)(H,32,33)

InChI Key

YJVZZPMHMCRGJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O

Origin of Product

United States

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